1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Description
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core, a phenyl group at the 1-position, and a (4-phenyloxan-4-yl)methyl substituent on the nitrogen atom. The tetrahydropyran (oxane) ring with a phenyl group at the 4-position introduces conformational rigidity and lipophilicity, which may influence its physicochemical and biological properties . This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse applications, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-24(22,15-17-7-3-1-4-8-17)20-16-19(11-13-23-14-12-19)18-9-5-2-6-10-18/h1-10,20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZMTAREGHHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanesulfonyl chloride and 4-phenyloxan-4-ylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural distinctions between 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide and analogous sulfonamides are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in BG14519 increases electronegativity, which may enhance intermolecular interactions (e.g., halogen bonding) compared to the phenyl group in the target compound . The methoxy group in N-(4-methoxyphenyl)benzenesulfonamide improves solubility due to its polar nature .
Physicochemical Properties
- Lipophilicity : The oxane and phenyl groups in the target compound likely increase lipophilicity compared to N-(4-methoxyphenyl)benzenesulfonamide, which has a polar methoxy group .
- Melting Points : Crystallographic data for N-(4-methoxyphenyl)benzenesulfonamide () suggests stable crystal packing due to hydrogen bonding between sulfonamide NH and methoxy oxygen . Similar analysis for the target compound is unavailable but warrants investigation.
Biological Activity
1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is an organic compound classified as a sulfonamide, with the molecular formula and a molecular weight of 345.5 g/mol. Its unique structure, featuring a phenyl group and an oxane ring, positions it as a significant subject of interest in various scientific research fields, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways related to inflammation and microbial growth.
Key Pathways Involved:
- Inflammatory Pathways: The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Microbial Growth Inhibition: It shows potential as an antimicrobial agent by disrupting microbial cell functions.
Research Findings
Recent studies have explored the compound's biological properties, particularly its antimicrobial and anti-inflammatory effects. Here are some notable findings:
-
Antimicrobial Activity:
- In vitro tests indicate that the compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.
- The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
-
Anti-inflammatory Properties:
- Research has demonstrated that this compound can significantly reduce the levels of inflammatory markers in human cell lines.
- This effect was observed in models simulating conditions such as rheumatoid arthritis.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other sulfonamide compounds is essential. The table below summarizes key characteristics:
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Phenyl group, oxane ring | High | Moderate |
| N-phenyl-bis(trifluoromethanesulfonimide) | Trifluoromethyl groups | Moderate | Low |
| N-phenylmethanesulfonamide | Simple sulfonamide structure | Low | High |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Antimicrobial Efficacy:
- A study conducted on a series of bacterial strains showed that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Case Study on Inflammation:
- In a controlled experiment involving human fibroblast cells, treatment with this compound led to a significant decrease in IL-6 and TNF-alpha levels, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
